N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1020055-13-3
VCID: VC3412347
InChI: InChI=1S/C18H22N2O2/c1-12(2)11-22-16-6-4-5-14(10-16)18(21)20-17-8-7-15(19)9-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
SMILES: CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide

CAS No.: 1020055-13-3

VCID: VC3412347

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide - 1020055-13-3

Description

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide is a synthetic organic compound with a specific chemical structure that includes an amino group, a methyl group, and an isobutoxy group attached to a benzamide core. Its chemical formula and molecular structure are detailed below, but specific structural information is not readily available in the provided sources. This compound is primarily used in research settings and is not designed for diagnostic or therapeutic purposes .

Synthesis and Preparation

The synthesis of N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide typically involves the reaction of appropriate starting materials, such as 4-amino-2-methylphenol and 3-isobutoxybenzoic acid, to form the amide bond. This reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Biological Activity and Research Findings

While specific biological activities of N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide are not detailed in the available sources, compounds with similar structures often exhibit potential in medicinal chemistry due to their interactions with biological targets. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.

Applications and Future Directions

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential applications in drug development, although detailed studies on its efficacy and safety are necessary to explore these possibilities fully.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamideContains an amino group and isobutoxybenzamide moietyExhibits antimicrobial and antioxidant activities
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamideIncludes amino and chloro substituentsShows potential in proteomics research and as a pharmaceutical agent
CAS No. 1020055-13-3
Product Name N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide
Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name N-(4-amino-2-methylphenyl)-3-(2-methylpropoxy)benzamide
Standard InChI InChI=1S/C18H22N2O2/c1-12(2)11-22-16-6-4-5-14(10-16)18(21)20-17-8-7-15(19)9-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Standard InChIKey WVLCVNRPMMJGAC-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C
Canonical SMILES CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C
PubChem Compound 28306877
Last Modified Aug 16 2023

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